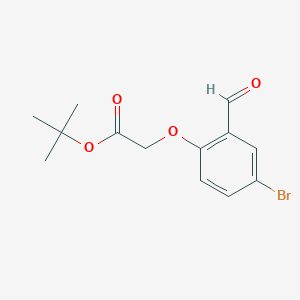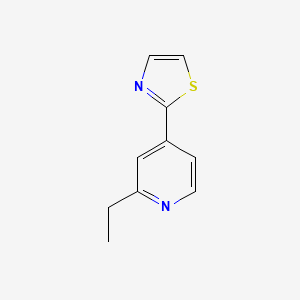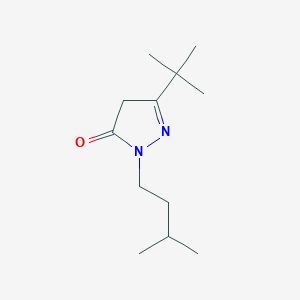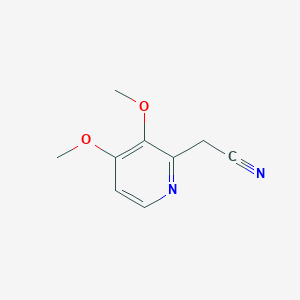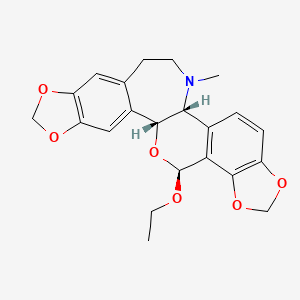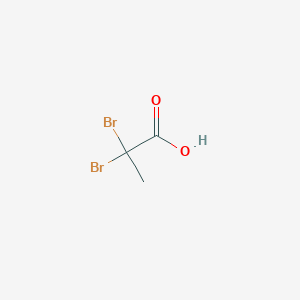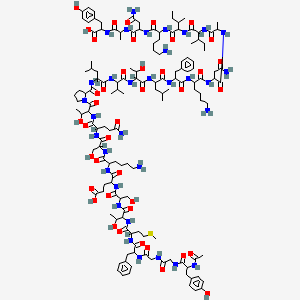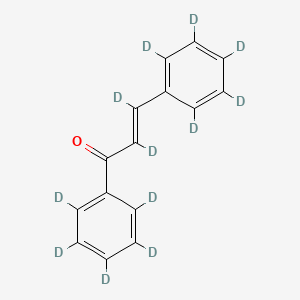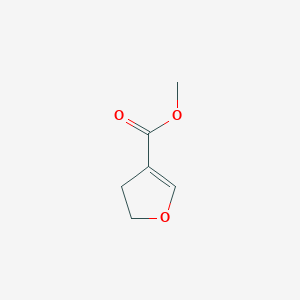
Methyl 4,5-dihydrofuran-3-carboxylate
Overview
Description
“Methyl 4,5-dihydrofuran-3-carboxylate” is a chemical compound . It is also known as “methyl 4- (carbamoylamino)-2,5-dihydrofuran-3-carboxylate” with a CAS Number: 2187509-19-7 . It has a molecular weight of 186.17 .
Synthesis Analysis
The synthesis of “Methyl 4,5-dihydrofuran-3-carboxylate” and similar compounds has been studied extensively . For instance, ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt . A similar reaction of oxobutanoate with ethyl cyanoacetate in the presence of Et3N afforded diethyl 2-amino-5-methylfuran-3,4-dicarboxylate .Molecular Structure Analysis
The molecular structure of “Methyl 4,5-dihydrofuran-3-carboxylate” can be represented by the InChI code: 1S/C7H10N2O4/c1-12-6(10)4-2-13-3-5(4)9-7(8)11/h2-3H2,1H3,(H3,8,9,11) .Scientific Research Applications
Chemical Synthesis and Derivatives : Methyl 4,5-dihydrofuran-3-carboxylate is used in the synthesis of diverse chemical compounds. For instance, it serves as a precursor in the synthesis of isomaculosidine, a naturally occurring alkaloid (Tsung-Ping Lin, B. Shieh, S. Kuo, 1987). Another study demonstrates its use in the synthesis of functionalized furan derivatives through hydroxyalkylation (C. Brückner, H. Reissig, 1985).
Catalytic Processes and Reactions : The compound plays a role in catalytic processes, such as the palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, leading to the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters (B. Gabriele, R. Mancuso, V. Maltese, L. Veltri, G. Salerno, 2012).
Study of Intermolecular Interactions : Research has been conducted on the effects of methylation on intermolecular interactions and lipophilicity in related compounds, like methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids (A. Katrusiak, Paweł Piechowiak, A. Katrusiak, 2011).
Synthesis of Novel Compounds : It's also used in the synthesis of novel compounds like trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates (P. S. Harikrishnan, S. Rajesh, A. Almansour, S. Perumal, S. Arabia, 2013).
Analytical Applications : In analytical chemistry, derivatives of Methyl 4,5-dihydrofuran-3-carboxylate have been used as internal standards in gas chromatography-mass spectrometry for the analysis of substances like patulin in apple juice (M. Llovera, M. Balcells, M. Torres, R. Canela, 2005).
properties
IUPAC Name |
methyl 2,3-dihydrofuran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLXPRZQCIGHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611731 | |
| Record name | Methyl 4,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dihydrofuran-3-carboxylate | |
CAS RN |
53750-81-5 | |
| Record name | Methyl 4,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



